LCMV gp33-41

TCR affinity 2D kinetics CD8+ T cell

LCMV gp33-41 (KAVYNFATM) is the definitive 41M-substituted altered peptide ligand. Methionine replacement of native cysteine at position 41 confers essential chemical stability, yielding materially different TCR binding kinetics, CD8 coreceptor synergy, and functional outcomes versus 41C and 41CGI variants—differences standard SPR affinity measurements cannot resolve. As the immunodominant H-2Db-restricted epitope in the C57BL/6 mouse model, this peptide is the validated standard for ex vivo splenocyte restimulation, enabling robust, quantifiable IFN-γ, TNF, and IL-2 responses at 2 μg/mL. It is equally critical for generating stable H-2Db tetrameric complexes for flow cytometry. Substitution with generic 'LCMV gp33 peptide' introduces an uncontrolled variable in TCR affinity and activation readouts. Specify the exact 41M sequence to ensure experimental reproducibility and cross-study comparability.

Molecular Formula C48H73N11O13S
Molecular Weight 1044.2 g/mol
Cat. No. B15605956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCMV gp33-41
Molecular FormulaC48H73N11O13S
Molecular Weight1044.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H73N11O13S/c1-25(2)38(58-40(63)26(3)52-42(65)32(50)14-10-11-20-49)46(69)57-35(23-30-15-17-31(61)18-16-30)44(67)56-36(24-37(51)62)45(68)55-34(22-29-12-8-7-9-13-29)43(66)53-27(4)41(64)59-39(28(5)60)47(70)54-33(48(71)72)19-21-73-6/h7-9,12-13,15-18,25-28,32-36,38-39,60-61H,10-11,14,19-24,49-50H2,1-6H3,(H2,51,62)(H,52,65)(H,53,66)(H,54,70)(H,55,68)(H,56,67)(H,57,69)(H,58,63)(H,59,64)(H,71,72)/t26-,27-,28+,32-,33-,34-,35-,36-,38-,39-/m0/s1
InChIKeyZEDLVUSFPGQPJT-PGMHYMLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LCMV gp33-41 Peptide (KAVYNFATM) for Immunology and Virology Research Procurement


LCMV gp33-41 is a synthetic 9-amino acid peptide (sequence: KAVYNFATM) corresponding to residues 33-41 of the lymphocytic choriomeningitis virus (LCMV) glycoprotein . This peptide represents a widely adopted altered peptide ligand (APL) variant wherein the native cysteine at position 41 is replaced with methionine (41M), significantly improving its chemical stability for in vitro applications while preserving its presentation by the H-2Db MHC class I molecule to cytotoxic T lymphocytes [1]. The peptide serves as one of the three immunodominant epitopes in the H-2b mouse model alongside NP396-404 and GP276-286, making it a critical reagent for studying CD8+ T cell responses in viral infection paradigms [2].

Why LCMV gp33-41 Cannot Be Replaced by Generic Analogs in Critical Experimental Workflows


While several LCMV-derived peptides share immunodominant status, direct substitution of LCMV gp33-41 (41M) with the native 9-mer (41C) or the 11-mer precursor (41CGI) yields materially different T-cell receptor (TCR) binding kinetics, CD8 coreceptor synergy, and functional outcomes that can skew experimental interpretation [1]. Standard surface plasmon resonance (SPR) affinity measurements often fail to resolve these differences, leading to a false assumption of functional equivalence [2]. Furthermore, altered peptide ligands (APLs) derived from gp33 exhibit either antagonistic or super-agonist properties relative to the index peptide, underscoring that single amino acid substitutions fundamentally alter immunological activity [3]. Therefore, experimental reproducibility and comparability across studies demand specification of the exact peptide variant used, as generic sourcing of 'LCMV gp33 peptide' introduces an uncontrolled variable in TCR affinity and subsequent T-cell activation readouts.

LCMV gp33-41 Quantitative Differentiation Guide: Comparator-Based Evidence for Procurement


Enhanced TCR 2D Affinity of gp33-41 (41M) Versus Native 41C and 41CGI Variants

The LCMV gp33-41 (41M) peptide demonstrates augmented 2D TCR affinity compared to the native 41C (KAVYNFATC) and the extended 41CGI (KAVYNFATCGI) variants [1]. While previous affinity measurements using purified proteins revealed minimal differences, highly sensitive 2D micropipette adhesion frequency and biomembrane force probe assays established a clear hierarchy in TCR 2D affinity where 41M > 41C > 41CGI [2].

TCR affinity 2D kinetics CD8+ T cell pMHC

Differential Bond Lifetime Under Force and CD8 Coreceptor Synergy Between gp33-41 Variants

The three GP33 variants display dramatic differences in bond lifetimes generated under force [1]. The 41CGI variant, which exhibits the lowest 2D affinity, demonstrated a 15-fold synergistic contribution of the CD8 coreceptor to overall bond lifetime, whereas the 41M variant showed a different bond lifetime profile [2].

bond lifetime CD8 coreceptor catch bond mechanobiology

Immunodominance Profile of gp33-41 Compared to Other LCMV Epitopes NP396-404 and GP276-286

In C57BL/6 (H-2b) mice, LCMV gp33-41 is one of three immunodominant epitopes alongside NP396-404 and GP276-286 [1]. However, gp33-41 exhibits an intermediate/weak MHC binding affinity classification, contrasting with the strong binding affinity of NP396-404 and the moderate affinity of GP276-286, yet it maintains strong peptide-MHC complex stability [2].

immunodominance CTL response LCMV H-2b

Superior Chemical Stability of 41M Substitution Enabling Broader Experimental Utility

The native GP33 peptide contains a cysteine at position 41 (KAVYNFATC), which is prone to oxidation and disulfide bond formation, potentially confounding in vitro assays [1]. The 41M substitution (KAVYNFATM) replaces the reactive cysteine with a stable methionine, and this variant is used in almost all in vitro analyses of CD8 T cell responses to this epitope due to its enhanced stability without loss of biological activity [2].

peptide stability synthetic antigen T cell assay reagent optimization

Optimal Research Applications for LCMV gp33-41 Peptide Based on Quantitative Evidence


Ex Vivo CD8+ T Cell Stimulation and Intracellular Cytokine Staining (ICS) Assays

LCMV gp33-41 is the preferred antigen for ex vivo restimulation of splenocytes from LCMV-infected C57BL/6 mice due to its strong immunodominant status and the ability to elicit robust, quantifiable IFN-γ, TNF, and IL-2 responses [1]. The 41M substitution ensures peptide stability during the 5-6 hour stimulation window, enabling consistent detection of virus-specific CD8+ T cell populations by intracellular cytokine staining or tetramer analysis [2]. The higher 2D TCR affinity of 41M compared to 41C and 41CGI variants [3] supports efficient T cell activation at standard working concentrations (typically 2 μg/mL).

MHC Class I Tetramer Production and Antigen-Specific T Cell Enumeration

The LCMV gp33-41 peptide is a validated component for generating H-2Db tetrameric complexes used to identify and enumerate LCMV-specific CD8+ T cells by flow cytometry [1]. Its ability to form stable peptide-MHC complexes, despite intermediate/weak binding affinity classification [2], ensures reliable tetramer staining. The distinction between 41M and 41C variants is critical for tetramer production, as the oxidation-prone nature of the 41C peptide can compromise complex stability and staining consistency; thus, procurement of the defined 41M sequence is essential for reproducible tetramer-based analyses.

TCR Affinity and Mechanobiology Studies Using P14 Transgenic T Cells

The P14 TCR transgenic mouse line expresses a TCR specific for the LCMV gp33-41 epitope presented by H-2Db, making this peptide essential for studies investigating TCR:pMHC binding kinetics, catch bond formation, and CD8 coreceptor synergy [1]. The quantitative differences in 2D affinity and bond lifetime under force between 41M, 41C, and 41CGI variants [2] render the 41M peptide the appropriate positive control or reference ligand in assays designed to evaluate TCR mechanosensing or to screen for altered peptide ligands (APLs) with modified binding properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for LCMV gp33-41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.